3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one
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Overview
Description
3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It is also known as Flavopiridol and is a potent inhibitor of cyclin-dependent kinases (CDKs). The compound has been studied extensively for its potential applications in cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one involves its ability to inhibit CDKs. CDKs are enzymes that regulate the cell cycle by phosphorylating various proteins. By inhibiting CDKs, 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one can prevent the phosphorylation of these proteins, which in turn prevents the cell cycle from progressing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one are primarily related to its inhibition of CDKs. By inhibiting CDKs, the compound can prevent cancer cells from dividing and growing. Additionally, 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one in lab experiments include its potent inhibitory effects on CDKs, its ability to induce apoptosis in cancer cells, and its potential as a cancer treatment. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one. One direction is to explore its potential as a treatment for other diseases besides cancer, such as Alzheimer's disease and HIV. Another direction is to investigate its use in combination with other drugs to enhance its efficacy. Additionally, research could be conducted on the development of new analogs of the compound with improved solubility and bioavailability.
Synthesis Methods
The synthesis of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one involves several steps. The initial step involves the reaction of 6-methyl-4H-chromen-4-one with 4-ethylpiperazine in the presence of a base such as potassium carbonate. This results in the formation of 6-methyl-3-(4-ethylpiperazin-1-yl)-4H-chromen-4-one. The next step involves the reaction of this intermediate with a suitable reagent such as 2,4,5-trichloropyrimidine in the presence of a base such as cesium carbonate. This results in the formation of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one.
Scientific Research Applications
The scientific research application of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is primarily focused on its potential as a cancer treatment. The compound has been shown to inhibit CDKs, which are enzymes that play a critical role in cell division. By inhibiting CDKs, 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one can prevent cancer cells from dividing and growing.
properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-6-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)11-14-12-21-16-5-4-13(2)10-15(16)17(14)20/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYPUUZGGJFPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424933 |
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